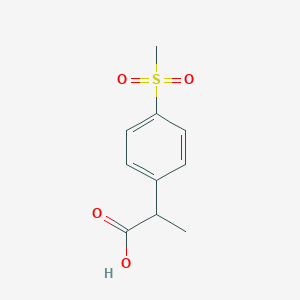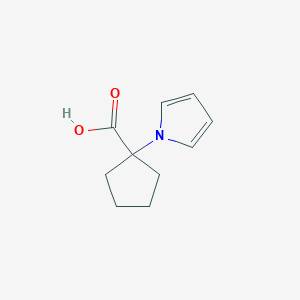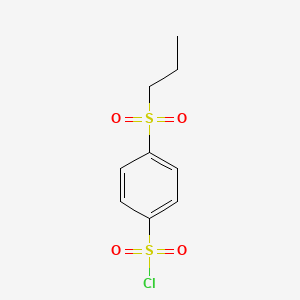
4-(Propan-1-sulfonyl)benzol-1-sulfonylchlorid
Übersicht
Beschreibung
4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C9H11ClO4S2 and its molecular weight is 282.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Polymeren
4-(Propan-1-sulfonyl)benzol-1-sulfonylchlorid: wird bei der Synthese von aromatischen Polysulfonen verwendet, die Hochleistungspolymere mit außergewöhnlichen thermischen Beständigkeiten und Festigkeitseigenschaften sind . Diese Polymere werden aufgrund ihrer Stabilität bei hohen Betriebstemperaturen und aggressiven chemischen Umgebungen in verschiedenen Hochtechnologien wie Elektronik, Luftfahrt und Robotik eingesetzt.
Medizinische Chemie
In der medizinischen Chemie sind Sulfonylchloride wie This compound wertvoll für ihre Reaktivität mit heterozyklischen Aminen zur Herstellung komplexer Sulfonamide . Diese Sulfonamide können aufgrund ihrer vielfältigen biologischen Aktivitäten potenzielle therapeutische Wirkstoffe sein.
Organische Synthese
Diese Verbindung dient als Reagenz für die Installation der Sulfonyl-Schutzgruppe, die in zahlreiche Sulfonyl-Derivate umgewandelt werden kann . Diese Derivate sind wichtige Zwischenprodukte in der organischen Synthese und führen zur Herstellung verschiedener komplexer Moleküle.
Materialwissenschaften
Sulfonylchloride sind unentbehrlich bei der Herstellung von Materialien wie Elastomeren, Farbstoffen und Ionenaustauscherharzen . Ihre Fähigkeit, stabile Bindungen und Strukturen zu bilden, macht sie für die Herstellung von Materialien geeignet, die rauen Bedingungen standhalten können.
Landwirtschaft
Die Verbindung wird auch bei der Synthese von Herbiziden verwendet . Ihre Reaktivität ermöglicht die Herstellung von Verbindungen, die gezielt das Wachstum unerwünschter Pflanzen und Unkräuter steuern können.
Katalyse
Neuere Studien haben gezeigt, dass Sulfonylchloride beim Aufbau synthetischer Rezeptoren und Katalysatoren verwendet werden . Diese Katalysatoren sind entscheidend für die Beschleunigung chemischer Reaktionen, was für industrielle Prozesse und Forschungsanwendungen unerlässlich ist.
Biochemische Analyse
Biochemical Properties
4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various enzymes and proteins through sulfonylation, a process that involves the transfer of a sulfonyl group to a target molecule. This interaction can alter the activity, stability, and function of the target biomolecules . For instance, it has been shown to interact with enzymes involved in metabolic pathways, thereby influencing their catalytic activity.
Cellular Effects
The effects of 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride on cells are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by modifying key signaling proteins, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, such as energy production and biosynthesis . By modulating the activity of these enzymes, it can influence metabolic flux and alter the levels of key metabolites. This can have downstream effects on cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within the appropriate cellular context.
Eigenschaften
IUPAC Name |
4-propylsulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S2/c1-2-7-15(11,12)8-3-5-9(6-4-8)16(10,13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHGSOACWLFGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


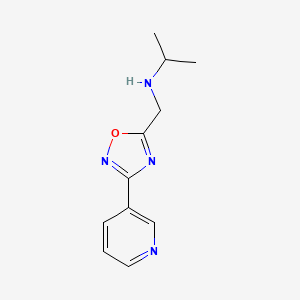
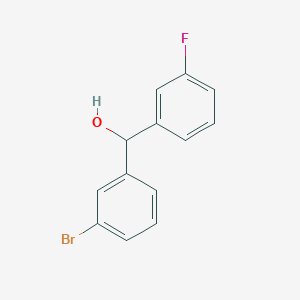
amine](/img/structure/B1443381.png)

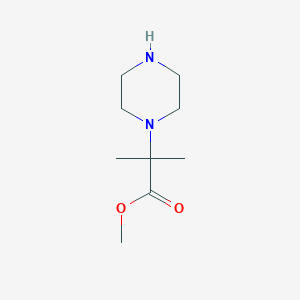

amine](/img/structure/B1443390.png)


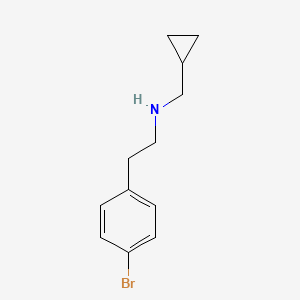
![tert-Butyl[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1443396.png)
![4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole](/img/structure/B1443398.png)
